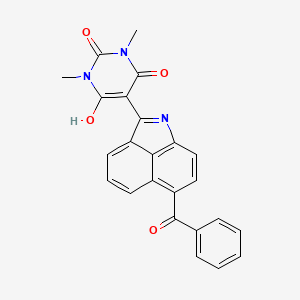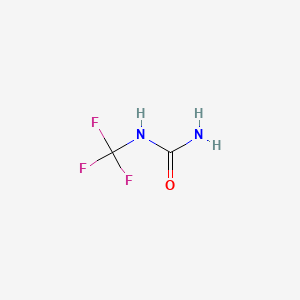![molecular formula C22H20ClN3O3 B13931757 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a chloro-phenyl group, a morpholine ring, and a dimethoxy-isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the chloro-phenyl group and the morpholine ring. Key steps may include:
Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce amino groups.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Substitution Reactions: Introduction of the chloro-phenyl group via electrophilic aromatic substitution.
Morpholine Ring Formation: Formation of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Chloro-phenyl)-piperazin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- 1-[2-(4-Fluoro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile
- 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-quinoline-4-carbonitrile
Comparison: Compared to similar compounds, 1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential applications. For instance, the presence of the morpholine ring may enhance its solubility and bioavailability, while the chloro-phenyl group can influence its binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C22H20ClN3O3 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)morpholin-4-yl]-6,7-dimethoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3/c1-27-19-9-17-15(11-24)12-25-22(18(17)10-20(19)28-2)26-7-8-29-21(13-26)14-3-5-16(23)6-4-14/h3-6,9-10,12,21H,7-8,13H2,1-2H3 |
Clé InChI |
IPZYTQILGOUGNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=C2N3CCOC(C3)C4=CC=C(C=C4)Cl)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




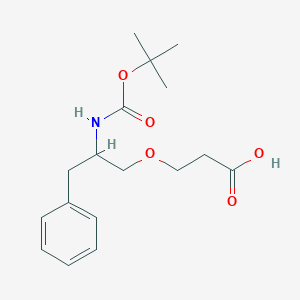


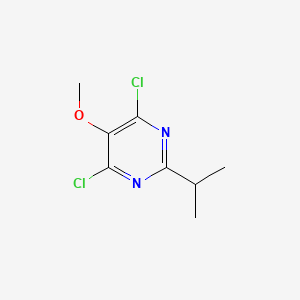

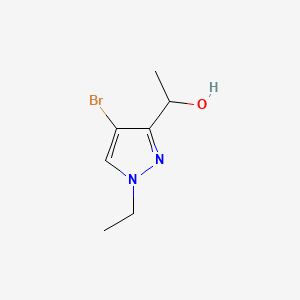
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
